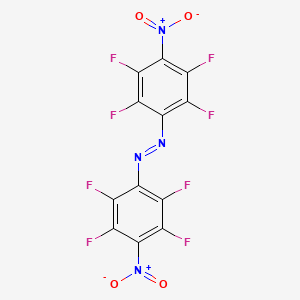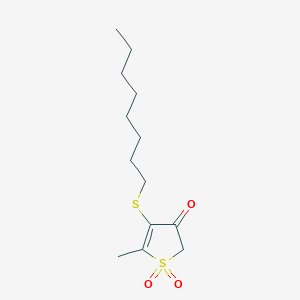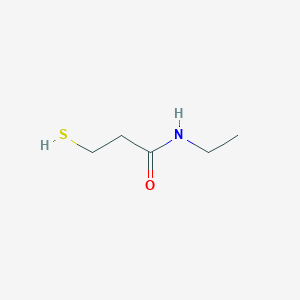
N-Ethyl-3-sulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-3-sulfanylpropanamide is an organic compound characterized by the presence of an ethyl group attached to a sulfanylpropanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropanoic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-Mercaptopropanoic acid+Ethylamine→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N-Ethyl-3-sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylamine and 3-mercaptopropanol.
Substitution: Various alkyl or aryl derivatives of this compound.
科学的研究の応用
N-Ethyl-3-sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Ethyl-3-sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amide group can interact with enzymes and proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
N-Methyl-3-sulfanylpropanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-3-sulfanylpropanamide: Contains a propyl group instead of an ethyl group.
N-Ethyl-3-sulfanylbutanamide: Similar structure but with an additional carbon in the backbone.
Uniqueness
N-Ethyl-3-sulfanylpropanamide is unique due to its specific combination of an ethyl group and a sulfanylpropanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
78580-29-7 |
|---|---|
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC名 |
N-ethyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5(7)3-4-8/h8H,2-4H2,1H3,(H,6,7) |
InChIキー |
GUICRWIPCJWXTJ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


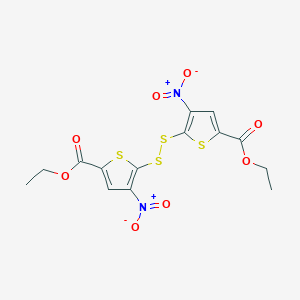

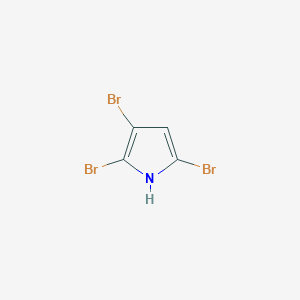
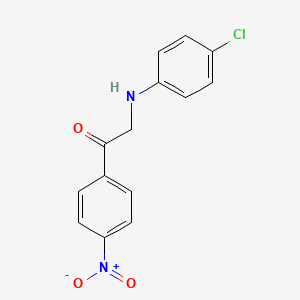
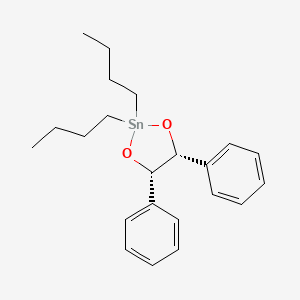


![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)

